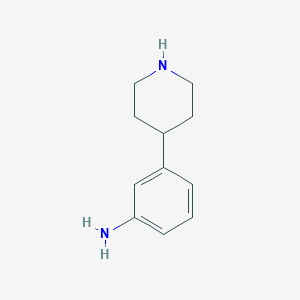

4-(3-Aminophenyl)piperidine

Vue d'ensemble

Description

“4-(3-Aminophenyl)piperidine” is a chemical compound that has been used in various scientific researches . It is a derivative of piperidine, a six-membered ring with five methylene groups and one amine group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of “4-(3-Aminophenyl)piperidine” involves the reaction between 4-aminophenyl and piperidine under suitable conditions . This reaction can be carried out using various methods, such as refluxing the two reactants in an organic solvent, or using a catalyst to improve the yield of the product .

Molecular Structure Analysis

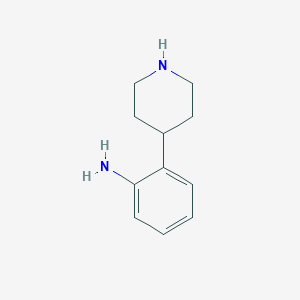

The molecular formula of “4-(3-Aminophenyl)piperidine” is C11H16N2 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Chemical Reactions Analysis

“4-(3-Aminophenyl)piperidine” has been used in the development of the fit-for-purpose large-scale synthesis of oral PARP inhibitor . It has also been used in the synthesis of position isomeric piperidones and their derivatives .

Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Aminophenyl)piperidine” is 249.18 g/mol . It has four hydrogen bond donor counts and two hydrogen bond acceptor counts .

Applications De Recherche Scientifique

Role in Drug Design

Piperidines, including 4-(3-Aminophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis of Piperidine Derivatives

4-(3-Aminophenyl)piperidine is used in the synthesis of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have potential applications in the discovery and biological evaluation of potential drugs .

Anticancer Applications

Piperidine derivatives, including those based on 4-(3-Aminophenyl)piperidine, have shown promising anticancer properties . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antimalarial Activity

4-(3-Aminophenyl)piperidine has been used in the synthesis of 1,4-disubstituted piperidine derivatives, which have shown activity against Plasmodium falciparum, the parasite responsible for malaria .

Role in Organic Acid Detection

4-(3-Aminophenyl)piperidine derivatization has been used to improve organic acid detection in supercritical fluid chromatography/mass spectrometry .

6. Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized from 4-(3-Aminophenyl)piperidine, have been designed as inhibitors of ALK and ROS1. These kinases are associated with anaplastic large cell lymphoma .

Mécanisme D'action

Target of Action

4-(3-Aminophenyl)piperidine is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various biological processes, including limb development, the formation of neural structures, and the regulation of ion channels .

Mode of Action

The compound interacts with its primary target, Cereblon, through a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . This interaction can lead to changes in the function of Cereblon, potentially influencing various physiological activities.

Result of Action

Piperidine derivatives have been reported to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Safety and Hazards

While specific safety and hazard information for “4-(3-Aminophenyl)piperidine” is not available, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Piperidines, including “4-(3-Aminophenyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of “4-(3-Aminophenyl)piperidine” in pharmaceuticals.

Propriétés

IUPAC Name |

3-piperidin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVUFGGDEAHJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309029 | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

291289-49-1 | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291289-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

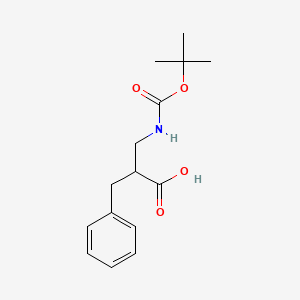

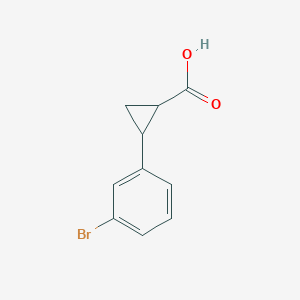

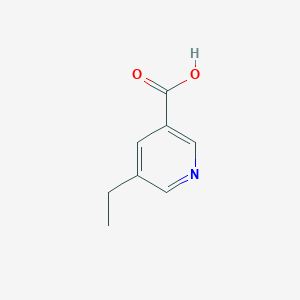

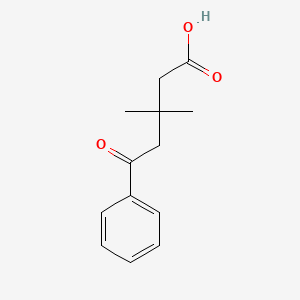

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)